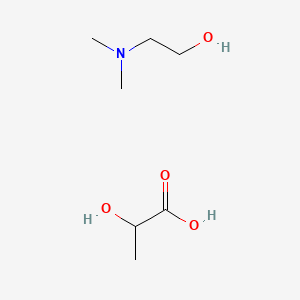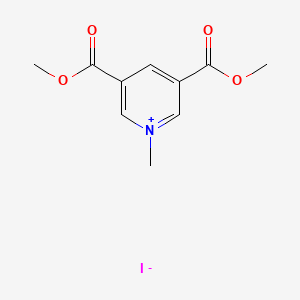
Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester, also known as thiobencarb, is a chemical compound with the molecular formula C₁₂H₁₆ClNOS and a molecular weight of 257.78 g/mol . It is primarily used as a systemic, pre-emergence herbicide to control grasses and broad-leaved weeds in crops such as rice, lettuce, celery, and endive .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester typically involves the reaction of diethylamine with carbon disulfide to form diethyl dithiocarbamate. This intermediate is then reacted with 4-chlorobenzyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant physiology and its role as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Widely used in agriculture as a herbicide to control weed growth
Mécanisme D'action
The mechanism of action of carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester involves the inhibition of lipid synthesis in plants. This leads to the disruption of cell membrane integrity and ultimately results in the death of the plant. The compound targets specific enzymes involved in the biosynthesis of fatty acids, which are essential for cell membrane formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamothioic acid, diethyl-, S-(4-chlorophenyl)methyl ester
- Carbamic acid, diethylthio-, S-(p-chlorobenzyl) ester
- p-Chlorobenzyl diethylthiolcarbamate
- p-Chlorobenzyl N,N-diethylthiolcarbamate
Uniqueness
Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester is unique due to its specific structure, which imparts distinct herbicidal properties. Its ability to inhibit lipid synthesis in plants makes it particularly effective in controlling a wide range of weeds. Additionally, its chemical stability and ease of synthesis contribute to its widespread use in agriculture .
Propriétés
Numéro CAS |
51861-26-8 |
|---|---|
Formule moléculaire |
C11H14ClNOS |
Poids moléculaire |
243.75 g/mol |
Nom IUPAC |
S-(4-chlorophenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C11H14ClNOS/c1-3-13(4-2)11(14)15-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
MVNBYPZWPKBFIL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)SC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


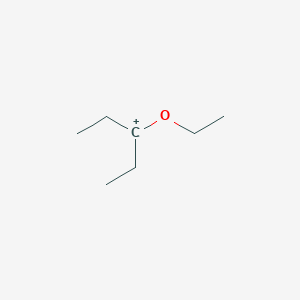
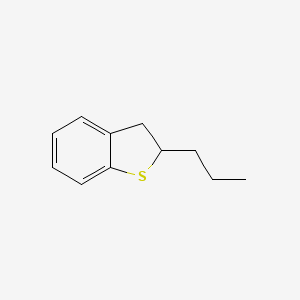
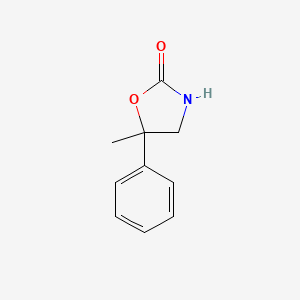
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)
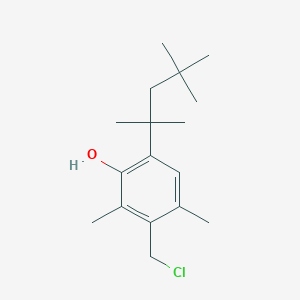

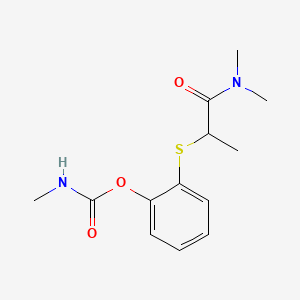
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14637434.png)

